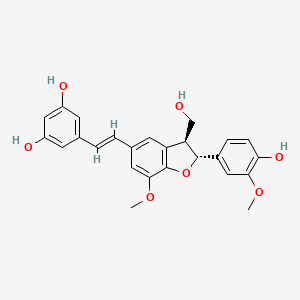

Gnetofuran A

Beschreibung

Gnetofuran A is a stilbenolignan, a hybrid secondary metabolite combining structural features of stilbenes and lignans. It is predominantly isolated from Gnetum species, such as Gnetum cleistostachyum and Gnetum parvifolium . Structurally, it contains a benzodioxane core formed via oxidative coupling between hydroxystilbenes (e.g., isorhapontigenin) and monolignols (e.g., sinapyl alcohol) during lignification . The compound exhibits moderate anti-inflammatory activity, particularly in inhibiting TNF-α and malondialdehyde (MDA) production in vitro . Its biosynthesis involves biomimetic pathways, enabling synthetic isolation through cross-coupling reactions .

Eigenschaften

Molekularformel |

C25H24O7 |

|---|---|

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

5-[(E)-2-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H24O7/c1-30-22-11-16(5-6-21(22)29)24-20(13-26)19-9-15(10-23(31-2)25(19)32-24)4-3-14-7-17(27)12-18(28)8-14/h3-12,20,24,26-29H,13H2,1-2H3/b4-3+/t20-,24+/m1/s1 |

InChI-Schlüssel |

IAVPPBSOVIMKKR-MIHLAISXSA-N |

SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O |

Isomerische SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C4=CC(=CC(=C4)O)O |

Kanonische SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC4=CC(=CC(=C4)O)O |

Synonyme |

gnetofuran A |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Chemical Reactions of Gnetofuran A

Oxidation

Gnetofuran A undergoes oxidation, particularly in alkaline conditions, forming quinone derivatives. The reaction proceeds via electron transfer from the hydroxyl groups, yielding products with enhanced electrophilicity. For example:

Esterification

Acetylation with acetic anhydride in the presence of sulfuric acid produces acetate esters, modifying solubility and bioavailability:

This reaction targets hydroxyl groups on the aromatic ring.

Glycosylation

Enzymatic glycosylation adds sugar moieties (e.g., glucose) to the phenolic –OH groups, enhancing water solubility. UDP-glucose-dependent glycosyltransferases catalyze this process.

Metal Chelation

Gnetofuran A forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carbonyl groups, critical for its antioxidant activity:

Table 1: Key Reactions of Gnetofuran A

Table 2: Research Findings

Reaction Mechanisms

-

Oxidation : Proceeds via a two-step mechanism: (1) deprotonation of phenolic –OH groups under alkaline conditions, followed by (2) electron transfer to oxidants like H₂O₂, forming semiquinone radicals that dimerize or react further .

-

Esterification : Nucleophilic acyl substitution at the hydroxyl oxygen, facilitated by acid catalysis2.

-

Chelation : Coordination of metal ions through ortho-dihydroxy groups, stabilizing the complex via resonance .

Stability and Reaction Conditions

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) media, with optimal stability at pH 5–7.

-

Thermal Stability : Decomposes above 80°C, releasing CO and phenolic byproducts.

-

Light Exposure : UV irradiation accelerates oxidation, necessitating dark storage.

Vergleich Mit ähnlichen Verbindungen

Gnetofuran A belongs to a broader class of stilbenolignans and hydroxystilbenes with shared biosynthetic origins. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural Insights :

- Gnetofuran A’s benzodioxane structure distinguishes it from glycosylated derivatives (e.g., gnetumontanin C) .

- Unlike geranylated analogues (e.g., lehmbachol D), Gnetofuran A lacks hydrophobic side chains, influencing its membrane permeability .

Functional Analogues

Key Functional Insights :

- Gnetofuran A’s TNF-α inhibition (IC₅₀ ~20 μM) is comparable to resveratrol but less potent than synthetic NSAIDs .

- Unlike astringin (a piceatannol glycoside), Gnetofuran A’s aglycone form reduces water solubility but enhances cellular uptake .

Pharmacokinetic and Solubility Profiles

| Compound | Solubility (Water) | LogP | Bioavailability |

|---|---|---|---|

| Gnetofuran A | Low (aglycone) | ~2.5 | Moderate |

| Gnetumontanin C | High (glycoside) | ~1.2 | High |

| Gnetofuran B | Soluble in DMSO, ethanol | ~2.8 | Moderate |

Key Pharmacokinetic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.